molecular formula C18H18F3N3O4S B3976395 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE

1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE

Cat. No.: B3976395
M. Wt: 429.4 g/mol
InChI Key: OYPXZRZKINBIMR-UHFFFAOYSA-N
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Description

1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, phenyl, and methanesulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-(trifluoromethyl)aniline to produce 4-nitro-2-(trifluoromethyl)aniline. This intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in radical reactions.

    Substitution: The phenyl and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[4-AMINO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-benzylsulfonyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c19-18(20,21)16-12-15(24(25)26)6-7-17(16)22-8-10-23(11-9-22)29(27,28)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPXZRZKINBIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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